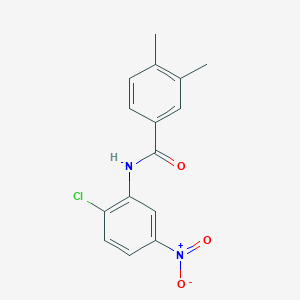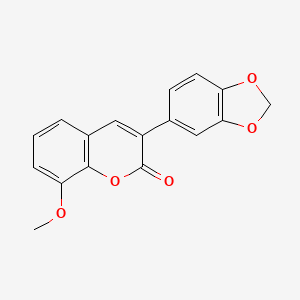
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one, commonly known as apigenin, is a flavone compound found in various plants such as parsley, chamomile, and celery. It has gained significant attention in the scientific community due to its potential therapeutic properties and has been studied extensively for its various applications.
Mécanisme D'action
The mechanism of action of apigenin is complex and involves various pathways. It has been found to modulate the activity of various enzymes and transcription factors, leading to its various therapeutic effects. Apigenin also acts as an agonist of the GABA-A receptor, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Apigenin has been found to possess various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis in cancer cells, and modulation of various signaling pathways. It has also been found to possess neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Apigenin has several advantages for lab experiments, including its low toxicity, availability, and ease of synthesis. However, its low solubility in water and poor bioavailability can limit its application in certain studies.
Orientations Futures
The potential therapeutic properties of apigenin have opened up new avenues for research, and several future directions can be explored. These include the development of novel drug formulations, the study of its potential applications in various diseases, and the exploration of its mechanism of action and interaction with other compounds.
Conclusion:
In conclusion, apigenin is a promising compound with potential therapeutic properties. Its various applications in the field of medicine and health make it an interesting compound for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of apigenin have been discussed in this paper.
Méthodes De Synthèse
Apigenin can be synthesized through various methods, including the extraction from natural sources, chemical synthesis, and biotransformation. The most commonly used method for the synthesis of apigenin is through the extraction from natural sources such as chamomile and parsley.
Applications De Recherche Scientifique
Apigenin has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has also been found to possess antiviral and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-19-14-4-2-3-11-7-12(17(18)22-16(11)14)10-5-6-13-15(8-10)21-9-20-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUELMKZFMVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-8-methoxy-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N'-1-naphthylthiourea](/img/structure/B5693446.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
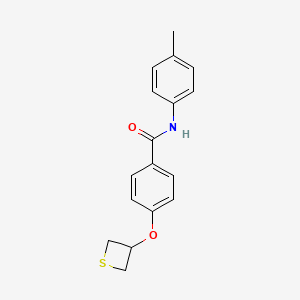
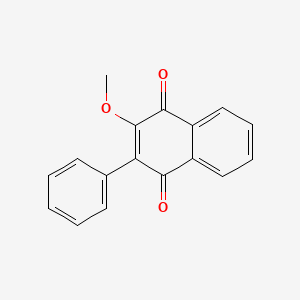
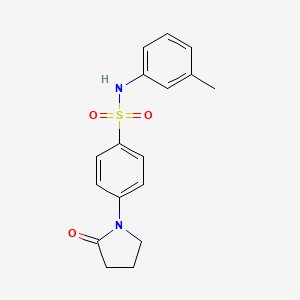
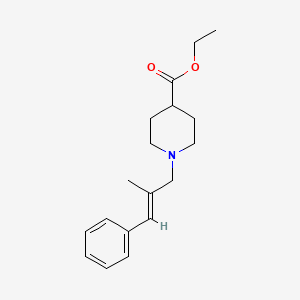

![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)

